

Pharmacodynamics of CHK-336 in preclinical models

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An In-Depth Technical Guide to the Preclinical Pharmacodynamics of CHK-336

Introduction

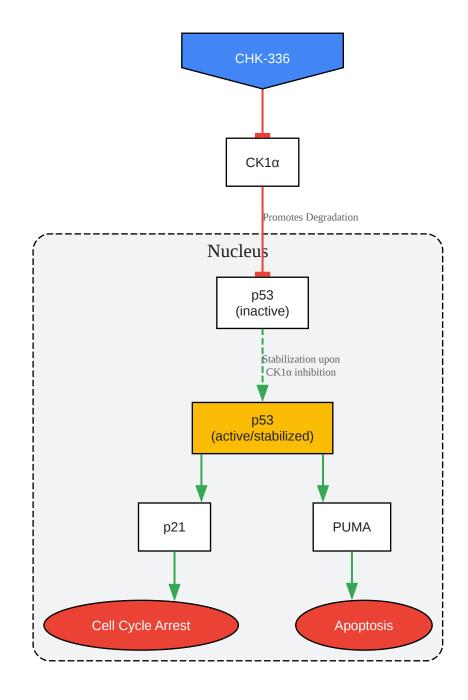
CHK-336 is a novel, potent, and highly selective small molecule inhibitor of Casein Kinase 1 alpha (CK1 α), a serine/threonine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML). In various cancer types, including AML, CK1 α is a critical regulator of key signaling pathways that control cell survival and proliferation.[1][2] Notably, CK1 α negatively regulates the tumor suppressor protein p53.[3][4] In AML cells with functional wild-type TP53, inhibition of CK1 α is hypothesized to stabilize p53, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the preclinical pharmacodynamic studies conducted to characterize the activity of **CHK-336** in relevant AML models.

Mechanism of Action of CHK-336

Casein Kinase 1 alpha is a central regulator of multiple signaling pathways critical for malignant cell biology.[3] In AML, CK1α promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.[1][2] **CHK-336** is an ATP-competitive inhibitor that selectively binds to the kinase domain of CK1α. This inhibition prevents the phosphorylation of downstream substrates, leading to the stabilization and activation of p53.[5] Activated p53 then transcriptionally upregulates target genes such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis, respectively, selectively eliminating leukemia cells.[5][6]

Visualized Signaling Pathway





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Caption: Proposed mechanism of action for CHK-336 in AML cells.

In Vitro Pharmacodynamics

The in vitro activity of **CHK-336** was assessed through biochemical assays to determine direct kinase inhibition and cell-based assays to measure its effect on AML cell viability.

Summary of In Vitro Activity



CHK-336 demonstrated potent inhibition of the CK1 α enzyme and robust anti-proliferative activity against TP53 wild-type AML cell lines, while showing significantly less potency against a TP53 mutant cell line.

| Assay Type | Metric | MOLM-13 (TP53-WT) | MV-4-11 (TP53- WT) | KG-1 (TP53- null) |
|----------------------|-----------------------|----------------------|-----------------------|----------------------|
| Biochemical Assay | CK1α IC50 (nM) | 0.8 | N/A | N/A |
| Cell Viability | GI ₅₀ (nM) | 5.2 | 8.1 | > 10,000 |

Experimental Protocols: In Vitro Assays

3.2.1 Biochemical Kinase Inhibition Assay

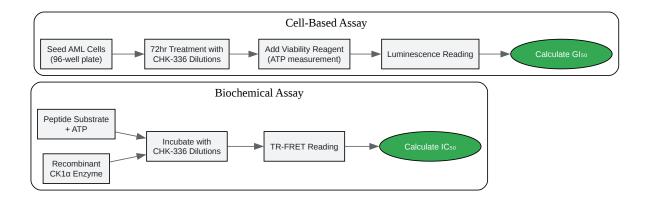
- Objective: To determine the 50% inhibitory concentration (IC₅₀) of **CHK-336** against purified human CK1α enzyme.
- Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human CK1α enzyme was incubated with a biotinylated peptide substrate and ATP in the presence of serially diluted **CHK-336** or DMSO vehicle control. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) were added. After a 30-minute incubation, the TR-FRET signal was measured. Data were normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

3.2.2 Cell Viability Assay

- Objective: To determine the 50% growth inhibition (GI₅₀) of **CHK-336** in AML cell lines.
- Method: MOLM-13, MV-4-11, and KG-1 cells were seeded in 96-well plates and treated with a 10-point, 3-fold serial dilution of CHK-336 for 72 hours.[7] Cell viability was assessed using a commercial luminescent cell viability reagent that measures ATP content. Luminescence was read on a plate reader. GI₅₀ values were determined by normalizing the data to vehicletreated controls and fitting to a nonlinear regression model.



Visualized In Vitro Workflow



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Caption: Workflow for in vitro characterization of CHK-336.

In Vivo Pharmacodynamics and Efficacy

The anti-tumor activity and target engagement of **CHK-336** were evaluated in a disseminated AML xenograft mouse model. Xenograft models are standard for preclinical evaluation of new cancer therapies.[8][9]

Summary of In Vivo Study

CHK-336 administered orally demonstrated significant anti-leukemic activity, resulting in robust tumor growth inhibition and modulation of the target pharmacodynamic biomarker, p53.



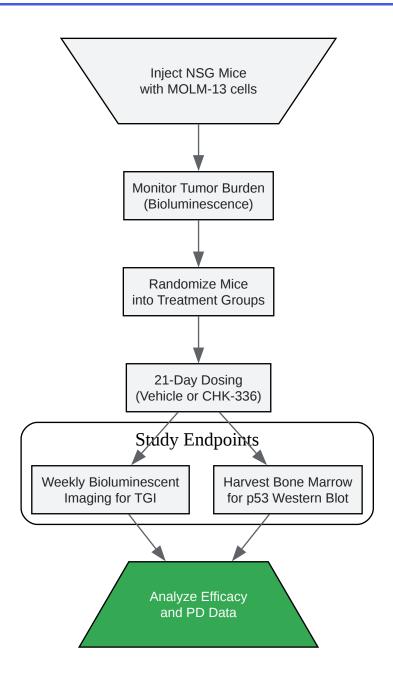
| Model | Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p53 Stabilization (Fold Change vs. Vehicle) |
|--------------------------------------|--------------------|-------------------------|--------------------------------|--|
| MOLM-13 Disseminated Xenograft | Vehicle | 0 | 0 | 1.0 |
| CHK-336 | 10 | 45 | 2.5 | |
| CHK-336 | 30 | 88 | 6.2 | |

Experimental Protocol: In Vivo Xenograft Study

- Objective: To assess the anti-tumor efficacy and pharmacodynamic effects of oral CHK-336 in an AML mouse model.
- Model: Immunodeficient NSG mice were intravenously inoculated with MOLM-13 cells engineered to express luciferase.[10]
- Treatment: Once tumor burden was established (monitored by bioluminescent imaging), mice were randomized into three groups: vehicle control, CHK-336 (10 mg/kg), and CHK-336 (30 mg/kg). The drug was administered once daily (QD) via oral gavage for 21 days.
- Efficacy Endpoint: Tumor progression was monitored weekly via bioluminescent imaging. Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period relative to the vehicle control group.
- Pharmacodynamic Endpoint: At 4 hours post-last dose, a cohort of mice was euthanized, and bone marrow was harvested. Tumor cells were isolated, and p53 protein levels were quantified by western blot. The fold change in p53 protein expression was calculated relative to the vehicle-treated group.

Visualized In Vivo Workflow





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Caption: Workflow for in vivo AML xenograft study.

Conclusion

The preclinical data for **CHK-336** strongly support its profile as a potent and selective inhibitor of CK1α with a clear mechanism of action. The compound demonstrates significant p53-dependent anti-proliferative activity in vitro against AML cell lines. This activity translates to robust anti-tumor efficacy in a disseminated AML xenograft model at well-tolerated oral doses, accompanied by clear evidence of target engagement as measured by p53 stabilization. These



findings underscore the therapeutic potential of **CHK-336** for the treatment of AML and warrant further clinical investigation.

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